1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene
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Overview
Description
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene is a chemical compound with the molecular formula C14H24Cl2Si2 and a molecular weight of 319.4 g/mol. It is primarily used in research settings and is known for its unique structure, which includes two chlorodimethylsilyl groups attached to a benzene ring via ethyl linkers.
Preparation Methods
The synthesis of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene typically involves the reaction of 1,4-dibromo-2-(chlorodimethylsilyl)ethane with benzene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and requires an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorodimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The compound reacts with water, leading to the formation of silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene involves its ability to form stable bonds with other molecules through its chlorodimethylsilyl groups. These groups can undergo substitution reactions, allowing the compound to interact with various molecular targets. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
1,4-Bis(2-(chlorodimethylsilyl)ethyl)benzene can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but with the chlorodimethylsilyl groups attached to an ethane backbone instead of a benzene ring.
1,4-Bis(dimethylsilyl)benzene: This compound lacks the chlorine atoms, which can significantly alter its reactivity and applications.
Properties
IUPAC Name |
chloro-[2-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]ethyl]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl2Si2/c1-17(2,15)11-9-13-5-7-14(8-6-13)10-12-18(3,4)16/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAFVXMLKNRNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)CC[Si](C)(C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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